molecular formula C13H7ClF3NO3 B6313212 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether CAS No. 1858249-65-6

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether

Cat. No.: B6313212
CAS No.: 1858249-65-6
M. Wt: 317.65 g/mol
InChI Key: FCAHAVLXQHTMMF-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether is an organic compound that features both chloro and trifluoromethyl substituents on a phenyl ring, as well as a nitrophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Oxidation Reactions: The phenyl ether moiety can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).

    Reduction: Hydrogen gas with Pd/C, iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of various substituted phenyl ethers.

    Reduction: Formation of 2-chloro-5-(trifluoromethyl)phenyl 4-aminophenyl ether.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether has several applications in scientific research:

    Chemistry: Used as

Properties

IUPAC Name

1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAHAVLXQHTMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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